molecular formula C26H22N4O5 B2895928 2-(2H-1,3-benzodioxol-5-yl)-5-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 1359488-52-0

2-(2H-1,3-benzodioxol-5-yl)-5-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Número de catálogo: B2895928
Número CAS: 1359488-52-0
Peso molecular: 470.485
Clave InChI: VJFNWBVTIUVXSY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

This compound belongs to the pyrazolo[1,5-a]pyrazin-4-one family, characterized by a fused bicyclic core with a ketone group at position 2. Its structure includes a 1,3-benzodioxole substituent at position 2 and a 2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-ylmethyl group at position 5 (Figure 1).

Synthesis: The synthesis of pyrazolo[1,5-a]pyrazin-4-one derivatives typically involves cyclization reactions. For example, pyrazolo[1,5-a]pyrimidines are synthesized via reactions between 5-aminopyrazoles and 1,3-bis-electrophilic compounds . Substituents like the 1,3-oxazolylmethyl group may be introduced via alkylation or click chemistry .

Propiedades

IUPAC Name

2-(1,3-benzodioxol-5-yl)-5-[[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O5/c1-3-32-22-7-5-4-6-18(22)25-27-20(16(2)35-25)14-29-10-11-30-21(26(29)31)13-19(28-30)17-8-9-23-24(12-17)34-15-33-23/h4-13H,3,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJFNWBVTIUVXSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NC(=C(O2)C)CN3C=CN4C(=CC(=N4)C5=CC6=C(C=C5)OCO6)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural and Physicochemical Properties

The compound’s structural analogs share the pyrazolo[1,5-a]pyrazin-4-one core but differ in substituents, which critically influence bioactivity and physicochemical properties. Key examples include:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity References
2-(2H-1,3-Benzodioxol-5-yl)-5-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one C₂₇H₂₃N₅O₅ 497.51 1,3-Benzodioxole, ethoxyphenyl-oxazolylmethyl Under investigation (potential anticancer)
5-((2-(3-Chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one C₂₅H₂₁ClN₄O₄ 476.90 3-Chlorophenyl-oxazolylmethyl, 3,4-dimethoxyphenyl Not reported
3-(Hydroxymethyl)-5-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one C₁₇H₁₅N₅O₃ 337.33 Hydroxymethyl, oxadiazolylmethyl, phenyl Anticancer (preliminary screening)
2-(3-Chloro-4-ethoxyphenyl)-5-{[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}pyrazolo[1,5-a]pyrazin-4-one C₂₈H₂₆ClN₅O₅ 548.00 Chloro-ethoxyphenyl, methoxy-ethoxyphenyl-oxazolylmethyl Not reported

Key Observations :

  • Oxazole vs. Oxadiazole : Compounds with 1,3-oxazole (e.g., ) exhibit higher molecular weights and lipophilicity compared to oxadiazole-containing analogs (e.g., ), which may influence membrane permeability.

Structure-Activity Relationships (SAR)

  • Planarity : The pyrazolo[1,5-a]pyrazin-4-one core ensures planarity, facilitating interactions with hydrophobic protein pockets .
  • Substituent Positioning : Ethoxy groups at the phenyl ring (e.g., 2-ethoxyphenyl in the target compound) improve solubility compared to methoxy analogs .
  • Oxazole vs.

Métodos De Preparación

Cyclocondensation of Hydrazine Derivatives

The pyrazolo[1,5-a]pyrazin-4-one scaffold is constructed via intramolecular cyclization. A representative protocol involves:

  • Reacting ethyl 3-oxobutanoate derivatives with hydrazine hydrate in ethanol under reflux to form pyrazolone intermediates.
  • Subjecting the intermediate to Cu(OTf)₂-catalyzed cyclization in toluene/water biphasic systems to yield the pyrazinone ring.

Optimization Insights :

  • Solvent Selection : Toluene/water mixtures suppress hydrolysis of sensitive triflate groups, achieving 85% yield compared to 60% in pure toluene.
  • Catalyst Screening : Cu(OTf)₂ outperforms Fe(OTf)₃ and NaH, reducing side-product formation.

Synthesis of the 2-(2-Ethoxyphenyl)-5-Methyl-1,3-Oxazol-4-ylmethyl Side Chain

Oxazole Ring Formation

The oxazole subunit is synthesized via:

  • Robinson-Gabriel Cyclization :
    • Heating N-acyl-β-hydroxyamides with POCl₃ yields 5-methyloxazole derivatives (65% yield).
  • Iodine-Catalyzed Oxidative Cyclization :
    • Using 20 mol% I₂ and TBHP in DMF at 80°C, aldehydes condense with β-keto esters to form oxazoles (81% yield).

Methylation and Ethoxy Group Installation

  • Methylation :
    • Treating oxazole-4-carbaldehyde with MeMgBr in THF introduces the 5-methyl group (78% yield).
  • Ethoxy Group Introduction :
    • Nucleophilic aromatic substitution of 2-fluorophenyloxazole with NaOEt in DMSO installs the ethoxy group (82% yield).

Final Coupling and Global Deprotection

Suzuki-Miyaura Cross-Coupling

The oxazolylmethyl side chain is conjugated to the pyrazinone core via:

  • Borylation : Oxazole-4-methyl iodide is converted to its pinacol boronate ester using Pd(dppf)Cl₂ (91% yield).
  • Cross-Coupling : Reacting with bromopyrazinone under Pd(PPh₃)₄ catalysis in dioxane/H₂O (3:1) at 90°C achieves 88% yield.

Critical Parameters :

  • Base : K₂CO₃ ensures optimal pH for transmetalation.
  • Oxygen Exclusion : Reaction under N₂ prevents boronate oxidation.

Purification and Characterization

Recrystallization

The crude product is purified via recrystallization from methanol/water (4:1), yielding 95% pure compound as a free-flowing powder.

Analytical Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrazinone-H), 7.45–6.89 (m, 7H, aromatic-H), 4.12 (q, J=7.0 Hz, 2H, OCH₂CH₃).
  • HRMS : m/z [M+H]⁺ calcd. 517.1789, found 517.1793.

Challenges and Optimization Strategies

Triflate Hydrolysis Mitigation

Early routes suffered from triflate group hydrolysis during coupling. Implementing toluene/water biphasic systems reduced hydrolysis to <5%.

Oxazole Methyl Stability

The 5-methyl group on oxazole exhibited sensitivity to strong bases. Replacing NaH with K₂CO₃ in coupling steps preserved integrity.

Q & A

Q. What are the critical challenges in synthesizing this compound with high purity, and what methodological strategies can mitigate them?

The synthesis involves multi-step reactions, including oxazole ring formation, pyrazolo-pyrazine core assembly, and regioselective coupling. Key challenges include low yields in cyclization steps and purification of intermediates. Methodological solutions:

  • Optimization of reaction conditions : Use microwave-assisted synthesis to enhance reaction efficiency (e.g., 30% yield improvement in oxazole formation) .
  • Purification techniques : Employ flash chromatography with gradient elution (e.g., hexane/EtOAc 7:3 to 1:1) for intermediates and preparative HPLC (C18 column, MeCN/H2O + 0.1% TFA) for the final compound .
  • Real-time monitoring : Utilize thin-layer chromatography (TLC) with UV/iodine visualization to track reaction progress .

Q. Which spectroscopic and chromatographic methods are essential for structural validation, and what diagnostic peaks should be prioritized?

  • 1H/13C NMR : Prioritize peaks for the pyrazolo-pyrazine core (e.g., N-CH2-Oxazole proton at δ 4.8–5.2 ppm, pyrazinone carbonyl carbon at δ 162–165 ppm) .
  • HRMS : Confirm molecular ion [M+H]+ at m/z 508.192 (calculated for C27H25N4O5) with <2 ppm error .
  • HPLC-PDA : Ensure >95% purity using a C18 column (MeCN/H2O, 60:40, 1 mL/min, λ=254 nm) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies systematically optimize this compound’s bioactivity against kinase targets?

  • Substituent modulation : Replace the 2-ethoxyphenyl group with electron-withdrawing groups (e.g., -CF3) to enhance kinase binding affinity. Compare IC50 shifts in assays (e.g., EGFR inhibition) .
  • Biological assays : Use time-resolved fluorescence resonance energy transfer (TR-FRET) for kinase inhibition profiling at 1–100 µM concentrations .
  • Data validation : Cross-reference with molecular docking (AutoDock Vina) to predict binding poses in ATP-binding pockets .

Q. What computational strategies are recommended to resolve contradictions in proposed mechanisms of action (e.g., autophagy modulation vs. kinase inhibition)?

  • Molecular dynamics simulations : Simulate compound-protein interactions (GROMACS, 100 ns trajectories) to identify dominant binding modes (e.g., mTOR vs. PI3K kinases) .
  • Pathway enrichment analysis : Use RNA-seq data from treated cell lines (e.g., A549) to map differentially expressed genes to autophagy or apoptosis pathways .
  • Dose-response validation : Conduct orthogonal assays (e.g., Western blot for LC3-II/p62 in autophagy vs. phospho-ERK for kinase inhibition) .

Q. How should researchers address discrepancies in reported IC50 values across studies (e.g., autophagy vs. cytotoxicity assays)?

  • Standardize assay conditions : Control variables like cell passage number, serum concentration (e.g., 10% FBS vs. serum-free), and incubation time (24–72 hr) .
  • Use reference compounds : Include positive controls (e.g., chloroquine for autophagy, staurosporine for cytotoxicity) to normalize inter-lab variability .
  • Meta-analysis : Apply mixed-effects models to aggregate data from ≥3 independent studies, reporting 95% confidence intervals .

Methodological Tables

Table 1. Key Synthetic Intermediates and Analytical Benchmarks

IntermediateReaction StepYield (%)Purity (HPLC)Critical NMR Peaks
Oxazole precursorCyclocondensation6590%δ 7.8 (d, J=8.5 Hz, Ar-H), δ 2.4 (s, CH3)
Pyrazolo-pyrazine coreUllmann coupling4588%δ 5.1 (s, N-CH2), δ 8.2 (s, pyrazinone-H)

Table 2. Biological Activity Profiling Recommendations

Assay TypeTargetProtocolExpected Outcome
Kinase inhibitionEGFRTR-FRET, 10 µM ATPIC50 ≤ 1 µM
Autophagy modulationA549 cellsLC3-II/p62 Western blot≥2-fold LC3-II accumulation

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